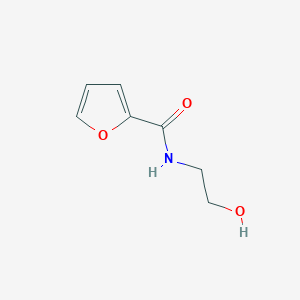

N-(2-hydroxyethyl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-(2-hydroxyethyl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c9-4-3-8-7(10)6-2-1-5-11-6/h1-2,5,9H,3-4H2,(H,8,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKWFESAEHWOKSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90148344 | |

| Record name | 2-Furancarboxamide, N-(2-hydroxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90148344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107973-15-9 | |

| Record name | 2-Furancarboxamide, N-(2-hydroxyethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107973159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Furancarboxamide, N-(2-hydroxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90148344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Properties

N-(2-hydroxyethyl)furan-2-carboxamide has been investigated for its potential as a bioactive compound with antimicrobial and anticancer properties. Research indicates that compounds with similar furan structures can exhibit significant biological activities, making this compound a candidate for further pharmacological studies.

Lead Compound Development

This compound serves as a building block for developing new pharmaceuticals. Its unique structure allows for modifications that can enhance biological activity or reduce toxicity. For instance, derivatives of this compound have shown promise in targeting specific enzymes or receptors involved in disease pathways.

Biological Research

Mechanism of Action

The mechanism of action for this compound involves interactions with biological targets such as enzymes or receptors. The hydroxyethyl group can participate in hydrogen bonding, while the furan moiety may engage in π-π stacking interactions, potentially enhancing binding affinity .

Case Study: Inhibition of SARS-CoV-2 Mpro

A related study focused on compounds derived from furan-2-carboxamide structures demonstrated their ability to inhibit the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19. These findings suggest that this compound could be explored in the context of antiviral drug development .

Material Science

Organic Semiconductors

This compound has applications in material science, particularly in the development of organic semiconductors. Its ability to form π-conjugated systems makes it suitable for use in electronic devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Comparison with Similar Compounds

(a) N-(2-Nitrophenyl)furan-2-carboxamide (CAS: Unspecified)

- Structure: A nitro group (-NO₂) at the ortho position of the phenyl ring.

- Key Features :

- Planarity : The central C4-C5(O)-N-C6 fragment is planar, but the nitro group introduces steric hindrance, reducing planarity between the furan and phenyl rings (dihedral angle: 9.71°) .

- Intramolecular Interactions : Strong N1⋯O3 hydrogen bonds (2.615 Å) stabilize the conformation .

- Synthesis : Prepared via condensation of furan-2-carbonyl chloride with 2-nitroaniline in acetonitrile .

(b) (E)-N-(2-(3-/4-Methoxyphenyl)phenyl)furan-2-carboxamide

- Structure : Methoxy-substituted phenyl groups.

- Key Features :

- ¹H NMR : NH signals at δ 10.2–10.5 ppm; methoxy protons at δ 3.8–3.9 ppm .

- HRMS : Matches theoretical values (Δ < 0.002 ppm) .

Thiourea Derivatives

(a) N-(2-Hydroxyethylcarbamothioyl)furan-2-carboxamide (CAS: 211876-22-1)

(b) N-(Benzylcarbamothioyl)furan-2-carboxamide

- Spectroscopy :

Heterocyclic Hybrids

(a) N-(3-Chloro-9,10-dioxoanthracen-2-yl)furan-2-carboxamide

- Structure: Anthraquinone-furan hybrid.

- Key Features: Molecular Weight: ~400 g/mol (exact value unspecified) . Applications: Anthraquinone moieties enhance π-π stacking, useful in dyes or photovoltaic materials .

(b) N-(5-Phenyl-1,3,4-oxadiazol-2-yl)furan-2-carboxamide

- Synthesis : Prepared via cyclization of acylthiosemicarbazides .

- Bioactivity : Oxadiazole derivatives are explored as insect growth regulators (yield: 70–89%) .

Comparative Data Table

Key Findings and Implications

Substituent Effects: Electron-withdrawing groups (e.g., -NO₂) reduce planarity and alter crystallinity , while electron-donating groups (e.g., -OCH₃) enhance solubility . Thiourea derivatives exhibit distinct bioactivity due to sulfur’s redox activity .

Synthetic Flexibility : Furan-2-carboxamides are synthesized via acyl chloride-amine condensations, Suzuki-Miyaura cross-couplings, or cyclization reactions .

Applications: Derivatives with heterocyclic extensions (e.g., oxadiazoles, anthraquinones) are prioritized in drug discovery and materials science .

Preparation Methods

Acyl Chloride Formation

Furan-2-carboxylic acid is treated with thionyl chloride (SOCl₂) in a halogenated solvent such as 1,2-dichloroethane. The reaction typically proceeds under reflux (80°C for 3 hours), yielding furan-2-carbonyl chloride. Excess SOCl₂ ensures complete conversion, with gaseous byproducts (SO₂ and HCl) removed under reduced pressure.

Amine Coupling

The freshly prepared acyl chloride is reacted with 2-aminoethanol in the presence of a base, such as triethylamine, to neutralize HCl generated during the reaction. The coupling occurs at room temperature in dichloromethane or acetonitrile, with stirring for 12–15 hours. Workup involves aqueous extraction and silica gel chromatography to isolate the product.

Table 1: Representative Reaction Conditions for Acyl Chloride Method

| Parameter | Value | Reference |

|---|---|---|

| Solvent | 1,2-Dichloroethane | |

| Reflux Temperature | 80°C | |

| Reaction Time | 3 hours | |

| Amine Equivalents | 1.4–1.6 | |

| Base | Triethylamine (2.5 eq) |

Direct Coupling Using Carbodiimide Reagents

Alternative approaches employ carbodiimide-based coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid directly. This method bypasses acyl chloride formation, offering milder conditions suitable for acid-sensitive substrates.

Activation Mechanism

Furan-2-carboxylic acid is combined with EDC·HCl and a catalytic agent like 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane. The reaction forms an active O-acylisourea intermediate, which reacts with 2-aminoethanol to yield the target carboxamide.

Optimization Considerations

Key variables include stoichiometry (1.2 eq EDC, 0.2 eq DMAP) and reaction time (12–18 hours at room temperature). The absence of racemization makes this method preferable for chiral amines, though yields may be marginally lower than acyl chloride routes.

Solid-Phase Synthesis and Catalytic Innovations

Emerging strategies leverage heterogeneous catalysis and flow chemistry to improve scalability. Palladium-catalyzed Suzuki coupling, though primarily documented for naphthofuran systems, offers a template for functionalizing furan precursors before amidation.

Functionalization of Furan Rings

Ethyl furan-2-carboxylate derivatives undergo bromination at the 5-position using Br₂ in dichloromethane. Subsequent Suzuki coupling with arylboronic acids introduces substituents that modulate electronic properties. Hydrolysis of the ester group (6 N KOH in methanol) regenerates the carboxylic acid for amidation.

Table 2: Bromination and Coupling Parameters

| Step | Conditions | Yield | Reference |

|---|---|---|---|

| Bromination | Br₂, CH₂Cl₂, 1 hour, rt | 85–90% | |

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, toluene/MeOH | 70–80% | |

| Ester Hydrolysis | KOH, MeOH, 60°C, 2 hours | 95% |

Purification and Analytical Characterization

Crude this compound is purified via column chromatography (silica gel, 10% methanol in dichloromethane). Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HR-MS) confirm structure and purity:

Q & A

Q. What are the common synthetic routes for N-(2-hydroxyethyl)furan-2-carboxamide?

Methodological Answer: The synthesis typically involves coupling 2-furoyl chloride with amines. For example, a reflux method in acetonitrile with equimolar reactants (e.g., 2-nitroaniline) yields carboxamide derivatives after 3 hours, followed by recrystallization from chloroform/methanol . Alternative routes include Suzuki-Miyaura cross-coupling to introduce aryl groups, as demonstrated in anti-bacterial furan-2-carboxamide derivatives . Key steps:

Q. How is the structural characterization of this compound performed?

Methodological Answer: A multi-technique approach is essential:

- NMR spectroscopy : ¹H and ¹³C NMR identify substituents and confirm amide bond formation (e.g., 7.5 ppm for aromatic protons, 1.8 ppm for methyl groups) .

- X-ray crystallography : Resolves bond lengths and dihedral angles (e.g., trans-amide conformation, non-planar furan rings in derivatives) .

- FT-IR : Confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H at ~3300 cm⁻¹) .

- Mass spectrometry : Validates molecular weight and fragmentation patterns .

Q. What analytical methods are recommended for assessing purity?

Methodological Answer:

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm .

- Melting point analysis : Sharp melting ranges (e.g., 388 K ± 1 K) indicate purity .

- Elemental analysis : Carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can computational methods study interactions with biological targets?

Methodological Answer:

- Molecular docking : Use software like AutoDock Vina to predict binding to viral 2C proteins (AAA+ ATPases), as seen in enterovirus inhibitors .

- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories.

- QSAR models : Correlate substituent electronic properties (e.g., Hammett constants) with antiviral IC₅₀ values .

Q. How to resolve contradictions in structural data from different techniques?

Methodological Answer:

Q. How to design SAR studies for derivatives?

Methodological Answer:

- Substituent variation : Synthesize analogs with halogen, hydroxy, or aryl groups at the furan or hydroxyethyl positions .

- Biological assays : Test against cancer (HCT-116 cells via MTT assay ) or pathogens (MIC against A. baumannii ).

- Data analysis : Use clustering algorithms to group compounds by activity and structural features .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.